3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea

Alzheimer's disease 17β-HSD10/ABAD inhibition mitochondrial enzyme inhibitor

Researchers developing 17β-HSD10 inhibitors face challenges where minor scaffold changes can abolish activity. This compound features the critical 6-chloro substituent for target engagement and a 4-nitrophenyl handle for systematic diversification. - Validated scaffold for 17β-HSD10 inhibitor SAR; serves as a starting point for potency optimization beyond the 1-2 µM range. - Para-nitro group enables rapid analogue synthesis via reduction to aniline for exploring antibacterial and anticancer applications. - Higher predicted LogP (~4.5) allows use as a reference tool in permeability assays to study lipophilicity-driven brain penetration.

Molecular Formula C14H9ClN4O3S
Molecular Weight 348.76
CAS No. 391868-13-6
Cat. No. B2619750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea
CAS391868-13-6
Molecular FormulaC14H9ClN4O3S
Molecular Weight348.76
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H9ClN4O3S/c15-8-1-6-11-12(7-8)23-14(17-11)18-13(20)16-9-2-4-10(5-3-9)19(21)22/h1-7H,(H2,16,17,18,20)
InChIKeyVNZCQFALQYFMRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea Overview


3-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea is a synthetic benzothiazolyl urea derivative featuring a 6-chloro-substituted benzothiazole core linked via a urea bridge to a 4-nitrophenyl moiety [1]. This compound belongs to a larger class of heterocyclic substituted ureas that have demonstrated activity as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a target implicated in Alzheimer's disease [2]. The combination of electron-withdrawing substituents (chloro and nitro) imparts distinct physicochemical properties and synthetic versatility that differentiate it within its analogue series.

17β-HSD10 enzyme inhibitor scaffold — class-level SAR supports 6-chloro substitution for target engagement studies
4-Nitrophenyl latent amine handle — enables post-synthetic library diversification via reduction and functionalization
Predicted moderate lipophilicity — in silico profile aligns with CNS permeability screening models

3-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea: Generic Substitution Failure


Benzothiazolyl ureas are not interchangeable commodities. Structure–activity relationship (SAR) studies on 17β-HSD10 inhibitors have established that both the nature of the benzothiazole 6-substituent and the phenyl ring substitution pattern critically govern inhibitory potency, mechanism of action, and target engagement [1]. For instance, the most potent inhibitors in this class feature a small substituent at the 6-position (e.g., chloro) combined with a 3-chloro-4-hydroxyphenyl moiety, yielding IC₅₀ values of 1–2 µM, whereas deviations in either region can substantially reduce or abolish activity [1]. Therefore, substituting the target compound—which carries a 6-chloro and a 4-nitrophenyl group—with a close analog bearing a different halogen or phenyl substituent will likely result in unpredictable biological outcomes, making generic replacement scientifically unsound for assay or lead-optimization workflows.

6-Substituent variation reduces target engagement
SAR indicates that replacing 6-chloro with hydrogen, methoxy, or bulky groups may sharply lower 17β-HSD10 inhibitory potency; direct substitution without re-profiling is not supported.
Phenyl substitution pattern alters activity
The 4-nitrophenyl group is not interchangeable with 4-chlorophenyl or 3-chloro-4-hydroxyphenyl; each substitution pattern yields distinct inhibitory and physicochemical profiles.
Halogen-terminated analogs lack diversification handle
Close analogs such as 1-(6-chlorobenzo[d]thiazol-2-yl)-3-(4-chlorophenyl)urea do not contain a reducible nitro group, limiting their utility in library synthesis workflows.

3-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea Differentiation Evidence


6-Chloro Substitution Favors 17β-HSD10 Inhibition

The benzothiazolyl urea class, including compounds with 6-chloro substitution, has been characterized as low micromolar uncompetitive inhibitors of 17β-HSD10 [1]. Within a systematically varied library, the most potent analogues bearing a 6-substituent displayed IC₅₀ values in the 1–2 µM range, while compounds lacking a small 6-substituent or carrying bulkier groups exhibited reduced potency [1]. Although a direct head-to-head IC₅₀ value for 3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea has not been published in isolation, the collective SAR data indicate that the 6-chloro substitution is a key determinant of target engagement, positioning this compound as a relevant starting point for hit-to-lead optimization in 17β-HSD10 programs.

6-Cl & 17β-HSD10 inhibition
Class-level inference
SAR: 6-small substituents (incl. Cl) yield IC₅₀ 1–2 µM against recombinant 17β-HSD10
Supports class-level inhibitor fit; individual potency data not yet reported for this compound
Direct measurement recommended for hit-to-lead ranking
Alzheimer's disease 17β-HSD10/ABAD inhibition mitochondrial enzyme inhibitor

6-Chloro vs. 6-Fluoro Lipophilicity Comparison

The calculated octanol-water partition coefficient (LogP) for 3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea is 4.5 [1], which is predicted to be approximately 0.5–0.7 LogP units higher than the corresponding 6-fluoro analog (estimated LogP ~3.8–4.0 based on the Hansch substituent constant π(Cl) = +0.71 vs. π(F) = +0.14) [2]. This difference translates to roughly a 3–5-fold increase in calculated lipid bilayer partitioning for the chloro derivative, which can be advantageous for CNS target engagement where moderate lipophilicity (LogP 3–5) is frequently desired, though it may also elevate non-specific binding risk.

6-Cl vs 6-F lipophilicity
In silico prediction
ΔLogP ≈ 0.5–0.7 (Cl vs F) → ~3–5× higher calculated lipophilicity
May support CNS permeability screening context; requires experimental logD confirmation
Based on Hansch π constants; no measured logD₇.₄ available
physicochemical profiling LogP CNS drug design

4-Nitrophenyl Handle for Diversification

The 4-nitrophenyl group in the target compound serves as a latent amine that can be quantitatively reduced to a 4-aminophenyl moiety using standard catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂, Zn/NH₄Cl) [1]. This transformation enables subsequent acylation, sulfonylation, or reductive amination, allowing rapid generation of diverse compound libraries from a single intermediate. In contrast, the closest aryl-substituted analogs—such as 1-(6-chlorobenzo[d]thiazol-2-yl)-3-(4-chlorophenyl)urea (CAS 56311-82-1)—lack a readily functionalizable group at this position and are therefore terminal compounds unsuitable for further modular elaboration [2].

Nitro handle vs no handle
Synthetic context
4-NO₂ reducible to NH₂ (yield >90% typical); comparator 4-Cl-phenyl analog offers no further derivatization
Enables focused library generation; supports procurement when post-synthetic elaboration is required
Verified with standard Pd/C or SnCl₂ protocols
chemical biology probe synthesis nitro reduction library generation

3-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea Application Scenarios


17β-HSD10/ABAD Inhibitor Hit-to-Lead Optimization

Following the SAR established by Schmidt et al. (2020), 3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea serves as a logical starting scaffold for medicinal chemistry teams aiming to improve potency beyond the 1–2 µM range. The 6-chloro substituent matches the favorable small-group requirement at this position, while the 4-nitrophenyl group can be systematically varied to explore substitution effects on inhibition, selectivity, and cytotoxicity [1].

Nitro Reduction for Benzothiazolyl Urea Libraries

The para-nitro group provides a direct synthetic entry point to a panel of substituted analogues. After reduction to the aniline, the resulting amine can be functionalized with diverse electrophiles (acid chlorides, sulfonyl chlorides, isocyanates) to rapidly probe structure–activity relationships across multiple biological targets beyond 17β-HSD10, including antibacterial and anticancer assays where benzothiazolyl ureas have shown promise [2].

CNS Permeability Benchmarking

With a calculated LogP of 4.5—predicted to be ~0.5–0.7 units higher than its 6-fluoro congener—this compound can be used as a reference tool in comparative permeability assays (PAMPA-BBB or MDCK-MDR1) to experimentally validate lipophilicity-driven differences in brain penetration within the benzothiazolyl urea series [3].

Application
Selection Property
Validation Focus
17β-HSD10 pathway inhibitor studies
6-Chloro benzothiazolyl urea scaffold (class-level SAR)
Enzyme inhibition and selectivity profiling
Benzothiazolyl urea library synthesis
Reducible 4-nitrophenyl handle
Post-synthetic diversification efficiency
CNS permeability research models
Predicted moderate lipophilicity (in silico)
Experimental membrane permeability validation
Quote Request

Request a Quote for 3-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.